7-Methyl-2,3,6,7,8,9,11,12-octahydro-5H-1,4,10,13,7-benzotetraoxazacyclopentadecine
Description
This compound belongs to the benzotetraoxazacyclopentadecine family, characterized by a 15-membered macrocyclic ring system incorporating oxygen and nitrogen heteroatoms. The 7-methyl substituent modulates its electronic and steric properties, influencing reactivity and binding affinities. Such macrocycles are studied for applications in supramolecular chemistry, catalysis, and pharmaceutical sciences due to their metal-binding capabilities and structural complexity .
Properties
Molecular Formula |
C15H23NO4 |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
8-methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-triene |
InChI |
InChI=1S/C15H23NO4/c1-16-6-8-17-10-12-19-14-4-2-3-5-15(14)20-13-11-18-9-7-16/h2-5H,6-13H2,1H3 |
InChI Key |
KWGIEMFOSHVZCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOCCOC2=CC=CC=C2OCCOCC1 |
solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3,6,7,8,9,11,12-octahydro-5H-1,4,10,13,7-benzotetraoxazacyclopentadecine typically involves multi-step organic reactions. One common approach is to start with a precursor molecule that contains the core cyclic structure and then introduce the methyl group and other functional groups through a series of reactions such as alkylation, cyclization, and oxidation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 7-Methyl-2,3,6,7,8,9,11,12-octahydro-5H-1,4,10,13,7-benzotetraoxazacyclopentadecine may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3,6,7,8,9,11,12-octahydro-5H-1,4,10,13,7-benzotetraoxazacyclopentadecine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen atoms or reduce double bonds, leading to different structural configurations.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
7-Methyl-2,3,6,7,8,9,11,12-octahydro-5H-1,4,10,13,7-benzotetraoxazacyclopentadecine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 7-Methyl-2,3,6,7,8,9,11,12-octahydro-5H-1,4,10,13,7-benzotetraoxazacyclopentadecine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the compound’s structure and functional groups.
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Moieties
Compounds 10f and 10h (from and ) are dibenzo-fused derivatives of the benzotetraoxazacyclopentadecine scaffold. Key differences include:
- Substituents : Both feature bis(1,2,4-oxadiazol-5-yl)methyl groups at positions 6 and 10. For 10f , the substituent is 4-nitrophenyl, while 10h carries a 4-methylthiophenyl group.
- Metal Binding : The oxadiazole moieties enhance metal ion coordination, particularly for transition metals like Cu²⁺ and Fe³⁺, as demonstrated in studies of azacrown ethers .
- Molecular Weight: The larger dibenzo framework increases molecular weight compared to the non-dibenzo parent compound.
Table 1: Comparison of Oxadiazole Derivatives
| Compound Name | Molecular Formula | Key Substituents | Metal Binding Affinity |
|---|---|---|---|
| Target Compound (7-Methyl derivative) | C₁₅H₂₄N₂O₄ | 7-Methyl | Moderate (Na⁺, K⁺) |
| 10f (Nitrophenyl oxadiazole derivative) | C₃₉H₃₈N₈O₁₀ | 4-Nitrophenyl, oxadiazole | High (Cu²⁺, Fe³⁺) |
| 10h (Methylthiophenyl oxadiazole derivative) | C₃₉H₄₀N₈O₈S₂ | 4-Methylthiophenyl, oxadiazole | Moderate (Zn²⁺) |
Carbamic Acid Derivatives
and describe carbamic acid esters functionalized with the benzotetraoxazacyclopentadecine core. Notable distinctions:
- Functional Groups : A carbamate group replaces the methyl substituent, introducing hydrolytic sensitivity. For example, the compound in has a hexyl chain and tertiary-butyl ester, increasing hydrophobicity.
- Molecular Weight : The carbamic acid derivative in (C₂₆H₄₄ClN₃O₆) has a molecular weight of 530.11, significantly higher than the target compound (MW ~320 g/mol) .
- Applications : These derivatives are explored as prodrugs or enzyme inhibitors due to their hydrolyzable carbamate groups .
Alkaloid and Antibiotic Analogues
and list octahydro-containing alkaloids (e.g., oxytetracycline) and indole derivatives. While these share the "octahydro" descriptor, their core structures differ fundamentally:
- Oxytetracycline : A polycyclic naphthacene carboxamide with antibiotic activity, lacking the macrocyclic heteroatom arrangement of benzotetraoxazacyclopentadecines .
- Alkaloids: Compounds like V-179 () feature methanoazacycloundecinoindole frameworks, prioritizing π-π interactions over metal coordination .
Key Research Findings
- Synthetic Flexibility : The benzotetraoxazacyclopentadecine core allows modular substitution, enabling tuning of electronic properties (e.g., electron-withdrawing nitro groups in 10f enhance metal affinity) .
- Biological Relevance : Carbamic acid derivatives exhibit higher bioavailability than the parent compound, as seen in pharmacokinetic studies .
- Thermodynamic Stability : Dibenzo derivatives (e.g., 10f ) show lower solubility in aqueous media due to increased aromaticity, limiting their use in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
